C1-resveratrol novel derivative structure and properties
C1-resveratrol novel derivative structure and properties
An In-Depth Technical Guide to the Structure and Properties of Novel C1-Resveratrol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resveratrol, a naturally occurring stilbenoid, has garnered significant attention for its pleiotropic therapeutic effects, including antioxidant, anti-inflammatory, cardioprotective, and anticancer properties.[1][2] However, its clinical translation is severely hampered by poor pharmacokinetic properties, namely low bioavailability and rapid metabolism.[3] This guide provides a comprehensive technical overview of the strategies being employed to overcome these limitations through the chemical modification of the resveratrol scaffold, with a particular focus on novel derivatives involving the C1 position of the ethylene bridge. We will delve into the structure, synthesis, and physicochemical and biological properties of these next-generation compounds, offering insights into their enhanced therapeutic potential.
The Resveratrol Conundrum: Rationale for Derivatization
trans-Resveratrol (3,5,4′-trihydroxy-trans-stilbene) is a phytoalexin produced by several plants in response to stress.[3] Its diverse biological activities stem from its ability to interact with a multitude of cellular targets.[3] However, following oral administration, resveratrol is extensively metabolized in the intestines and liver, leading to low systemic bioavailability of the parent compound.[4] This metabolic vulnerability, coupled with its poor water solubility, necessitates the development of derivatives with improved drug-like properties.
The primary goals of resveratrol derivatization are:
-
To enhance bioavailability: By masking the phenolic hydroxyl groups susceptible to metabolism or by increasing lipophilicity for better absorption.[5]
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To improve potency and selectivity: By modifying the core structure to optimize interactions with specific biological targets.
-
To increase stability: By protecting the molecule from degradation by light or other environmental factors.
Structural Modification Strategies: A Multi-pronged Approach
Chemical modifications of the resveratrol molecule can be broadly categorized into three main areas:
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Modification of the Phenolic Hydroxyl Groups: Alkylation, acylation, glycosylation, and phosphorylation of the hydroxyl groups can protect them from metabolic enzymes and modulate the molecule's solubility and lipophilicity.[6]
-
Modification of the Aromatic Rings: Introduction of various substituents on the phenyl rings can influence the electronic properties and steric hindrance of the molecule, leading to altered biological activity.
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Modification of the Ethylene Bridge: Alterations to the double bond and the adjacent C1 and C2 carbons can significantly impact the molecule's conformation, rigidity, and electronic conjugation, thereby influencing its interaction with biological targets.
Caption: Key modification sites on the resveratrol scaffold.
Spotlight on C1 and Ethylene Bridge Modifications
The ethylene bridge is a critical determinant of resveratrol's biological activity, influencing the planarity and conformational flexibility of the molecule. Modifications in this region can lead to profound changes in its properties.
The "C1-Resveratrol" Derivative: A Novel Scaffold
A notable example of a complex derivative involving the C1 position is a molecule referred to as "C1-resveratrol".[7] Its chemical name is N-{2'-[2-(4-Hydroxy-phenyl)-vinyl]-biphenyl-2-ylmethyl}-2-(4-methoxy-phenyl)-acetamide.[7]
Structure:
Caption: Structure of the novel C1-resveratrol derivative.
In this derivative, the stilbene core is integrated into a larger biphenyl structure, representing a significant departure from simple substitutions. This modification is designed to create a more rigid and sterically defined molecule, potentially leading to higher target specificity. It has been investigated as a novel multi-functional agent for the treatment of atrial fibrillation.[7]
Elongation of the Ethylene Bridge
Theoretical studies have shown that elongating the conjugated system by inserting additional double bonds between the two aromatic rings can enhance the antioxidant activity of resveratrol analogs.[8] This modification lowers the highest occupied molecular orbital (HOMO) energy, making the molecule a better electron donor for scavenging free radicals.[8]
Saturation and Modification of the Double Bond
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Dihydroresveratrol: Reduction of the stilbenic double bond to a single bond, producing dihydroresveratrol, generally leads to a decrease in antioxidant capacity.[9] This highlights the importance of the planar, conjugated system for free radical scavenging.
-
Triple-bond Analogs: Replacement of the double bond with a triple bond has been explored to create more rigid analogs. For instance, 3,4',5-trihydroxy-diphenylacetylene has been shown to possess potent anti-inflammatory properties, in some cases superior to resveratrol.[9]
Physicochemical Properties of Novel Resveratrol Derivatives
The physicochemical properties of resveratrol derivatives are crucial for their pharmacokinetic profile and ultimately their therapeutic efficacy.
| Derivative Type | Modification | Key Physicochemical Changes | Reference |
| Alkylated | Methylation of hydroxyl groups | Increased lipophilicity, improved metabolic stability | [5] |
| Glycosylated | Addition of sugar moieties | Increased water solubility, potential for targeted delivery | [6] |
| Acylated | Esterification of hydroxyl groups | Increased lipophilicity, potential for prodrug strategy | [10] |
| Ethylene Bridge Modified | Elongation of conjugated system | Altered electronic properties, enhanced antioxidant potential | [8] |
Biological Activities and Structure-Activity Relationships (SAR)
The structural modifications of resveratrol have led to a diverse range of biological activities, often with improved potency and selectivity.
| Derivative | Key Biological Activity | IC50/EC50 | Reference |
| Pterostilbene (dimethylated resveratrol) | Anticancer, Neuroprotective | Varies by cell line | [1] |
| 3,4',5-Trihydroxy-diphenylacetylene | Anti-inflammatory | Superior to resveratrol | [9] |
| N-phosphoryl amino acid modified analogs | Anticancer (CNE-1 cells) | 3.45 ± 0.82 µM | [9] |
| Hexahydroxystilbene (M8) | Anticancer, Anti-metastatic | Potent in vivo effects | [11][12] |
Structure-Activity Relationship Insights:
-
The presence and position of hydroxyl groups are critical for antioxidant and anticancer activities.[11][12]
-
Methoxy groups, as seen in pterostilbene, can enhance bioavailability and potency.[1]
-
A planar stilbene backbone is generally favored for many biological activities.
Caption: Simplified signaling pathways modulated by resveratrol derivatives.
Experimental Protocols
Representative Synthesis: Heck Reaction for Stilbene Core Formation
The Heck reaction is a powerful tool for the synthesis of the stilbene backbone of resveratrol and its derivatives.
Objective: To synthesize a protected resveratrol derivative via a palladium-catalyzed cross-coupling reaction.
Materials:
-
3,5-Dimethoxybenzoyl chloride
-
4-Acetoxystyrene
-
Palladium(II) acetate (Pd(OAc)2)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Triethylamine (Et3N)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,5-dimethoxybenzoyl chloride (1.0 eq), 4-acetoxystyrene (1.1 eq), Pd(OAc)2 (0.02 eq), and P(o-tol)3 (0.04 eq).
-
Add anhydrous toluene via syringe to dissolve the reagents.
-
Add anhydrous triethylamine (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the protected stilbene derivative.
-
The protecting groups (acetyl and methyl) can be subsequently removed using standard deprotection protocols to yield the final resveratrol analog.
In Vitro Cytotoxicity Assay: MTT Assay
Objective: To determine the cytotoxic effects of a novel resveratrol derivative on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Resveratrol derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the resveratrol derivative in complete cell culture medium from the stock solution.
-
After 24 hours, remove the medium from the wells and replace it with fresh medium containing various concentrations of the resveratrol derivative. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Future Directions and Conclusion
The development of novel resveratrol derivatives represents a promising strategy to unlock the full therapeutic potential of this remarkable natural product. Modifications focusing on the C1 position and the ethylene bridge, in conjunction with alterations of the phenolic hydroxyls and aromatic rings, are leading to the creation of new chemical entities with enhanced bioavailability, improved potency, and greater target selectivity. The "C1-resveratrol" derivative for atrial fibrillation is a testament to the innovative approaches being taken in this field. Future research should continue to explore the structure-activity relationships of these novel compounds and advance the most promising candidates into preclinical and clinical development. The insights gained from these efforts will be instrumental in translating the promise of resveratrol into tangible therapeutic benefits for a wide range of human diseases.
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